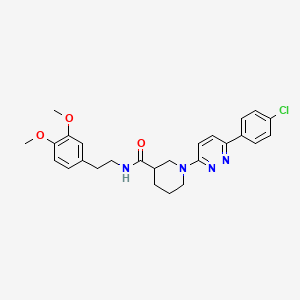

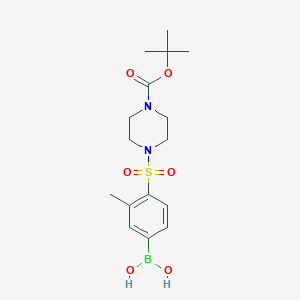

![molecular formula C14H11ClN2OS2 B2417842 (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 325980-04-9](/img/structure/B2417842.png)

(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems can be synthesized . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For example, by introducing an electron-deficient monomer into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets can be constructed .Physical And Chemical Properties Analysis

Thiazole compounds exhibit high stability, high porosity, and high fluorescence performance . They also have a rich electron-deficient unit in the pore channel, making them an ideal platform for sensing electron-rich molecules .Applications De Recherche Scientifique

Synthesis and Characterization

The compound (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has been a subject of interest in various synthesis and characterization studies. For instance, the synthesis and antimicrobial evaluation of related thiophene carboxamide derivatives were explored, highlighting their potential in drug development and the importance of understanding their chemical properties (Talupur et al., 2021). Furthermore, the synthesis of similar compounds and their potential anticancer activities were investigated, indicating the role of such compounds in the development of new therapeutic agents (Atta & Abdel‐Latif, 2021).

Biological Evaluation and Docking Studies

Several studies have focused on the biological evaluation of thiophene-2-carboxamide derivatives. This includes the synthesis of antibiotic and antibacterial drugs, demonstrating the compound's relevance in creating new treatments for infections (Ahmed, 2007). Additionally, the docking studies and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been conducted, revealing the compound's potential in addressing various microbial threats (Spoorthy et al., 2021).

Molecular Structure and Spectroscopic Analysis

Understanding the molecular structure and properties of these compounds is crucial. Studies have been conducted to determine the molecular structures of similar compounds through spectroscopic methods, aiding in the comprehensive understanding of their chemical behaviors and potential applications (Patil et al., 2011).

Antimycobacterial Activity

The evaluation of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for their antitubercular activity has been a significant area of research. This emphasizes the compound's potential role in developing treatments against Mycobacterium tuberculosis (Marvadi et al., 2020).

Novel Compound Synthesis and Applications

The synthesis of new compounds and their applications in various fields, such as antimicrobial and antitumor activities, has been explored. This indicates the versatility of such compounds and their potential in creating innovative solutions across different sectors (Pokhodylo et al., 2010).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

For instance, some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Biochemical Pathways

For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Pharmacokinetics

For instance, some benzothiazole derivatives have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, suggesting good bioavailability .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have significant molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS2/c1-8-3-4-9-11(7-8)20-14(17(9)2)16-13(18)10-5-6-12(15)19-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMEBUSBNYQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

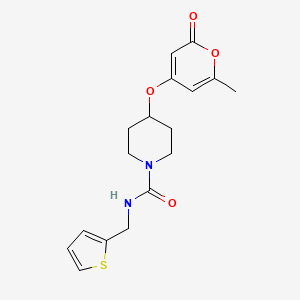

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate](/img/structure/B2417761.png)

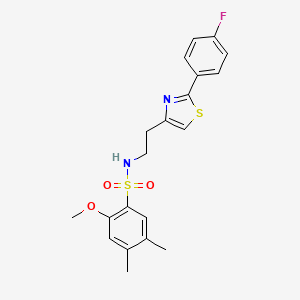

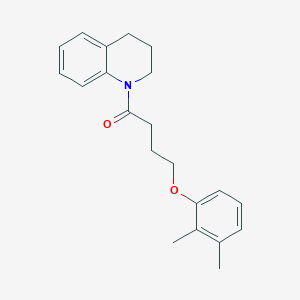

![2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2417764.png)

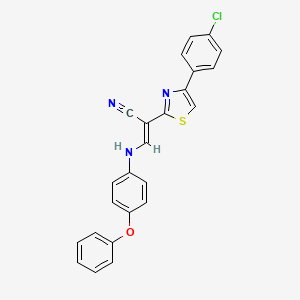

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)

![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)

![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)